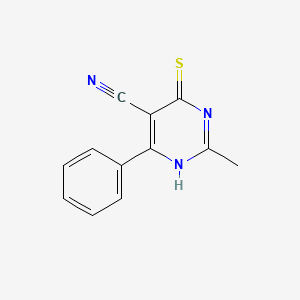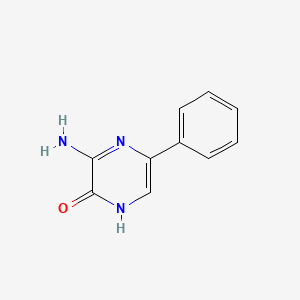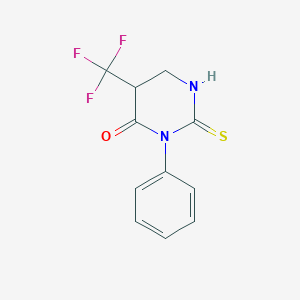
3-Phenyl-2-sulfanylidene-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a tetrahydropyrimidine ring with a phenyl group, a thioxo group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-keto ester with thiourea and an aldehyde in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone
Reduction: Reduction of the carbonyl group to an alcohol
Substitution: Nucleophilic substitution at the phenyl ring or the trifluoromethyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists
Organic Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties
Industrial Applications: Use in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access
Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-4-thiazolidinone derivatives: Similar structure with a thiazolidinone ring instead of a tetrahydropyrimidine ring
Trifluoromethyl-substituted pyrimidines: Compounds with a trifluoromethyl group on a pyrimidine ring
Uniqueness
3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one is unique due to the combination of its structural features:
Tetrahydropyrimidine ring: Provides a versatile scaffold for chemical modifications
Thioxo group: Contributes to its reactivity and potential biological activity
Trifluoromethyl group: Enhances its lipophilicity and metabolic stability
This compound’s unique combination of functional groups makes it a valuable target for research and development in various scientific fields.
Properties
CAS No. |
90715-76-7 |
|---|---|
Molecular Formula |
C11H9F3N2OS |
Molecular Weight |
274.26 g/mol |
IUPAC Name |
3-phenyl-2-sulfanylidene-5-(trifluoromethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)8-6-15-10(18)16(9(8)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18) |
InChI Key |
RBBXGGZLRKNFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C(=S)N1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-propoxy-1,2-oxazolidin-3-one](/img/structure/B15213113.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-](/img/structure/B15213114.png)
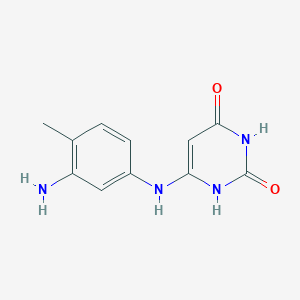

![(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine](/img/structure/B15213125.png)
![2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213146.png)
![5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B15213169.png)
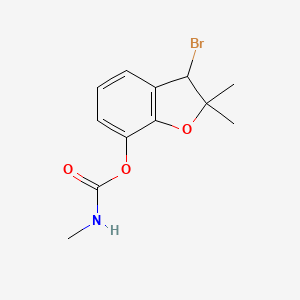
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)

